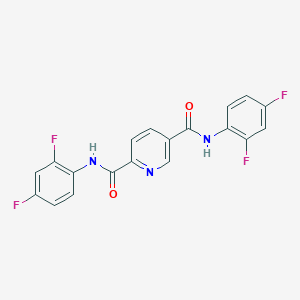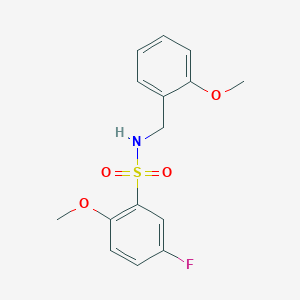
N,N'-bis(2,4-difluorophenyl)pyridine-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2,4-difluorophenyl)pyridine-2,5-dicarboxamide: is a chemical compound that features a pyridine ring substituted with two difluorophenyl groups and two carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,4-difluorophenyl)pyridine-2,5-dicarboxamide typically involves the reaction of 2,4-difluoroaniline with pyridine-2,5-dicarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis(2,4-difluorophenyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluorophenyl groups can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-bis(2,4-difluorophenyl)pyridine-2,5-dicarboxamide is used as a ligand in coordination chemistry
Biology: The compound’s ability to interact with biological molecules makes it a candidate for research in biochemistry and molecular biology. It may be used to study protein-ligand interactions and enzyme inhibition.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug design and development, particularly in the search for new treatments for diseases.
Industry: In the industrial sector, N,N’-bis(2,4-difluorophenyl)pyridine-2,5-dicarboxamide is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, such as in the fabrication of organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of N,N’-bis(2,4-difluorophenyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical properties. These complexes can participate in catalytic reactions, influencing various chemical pathways. Additionally, the compound’s ability to interact with biological molecules may involve binding to proteins or enzymes, potentially inhibiting their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-(2,4-Difluorophenyl)pyridine: This compound shares the difluorophenyl and pyridine moieties but lacks the carboxamide groups.
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: Similar in structure but with different substitution patterns on the pyridine ring.
Uniqueness: N,N’-bis(2,4-difluorophenyl)pyridine-2,5-dicarboxamide is unique due to the presence of both difluorophenyl and carboxamide groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with metal ions or biological molecules.
Propriétés
Formule moléculaire |
C19H11F4N3O2 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
2-N,5-N-bis(2,4-difluorophenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C19H11F4N3O2/c20-11-2-5-15(13(22)7-11)25-18(27)10-1-4-17(24-9-10)19(28)26-16-6-3-12(21)8-14(16)23/h1-9H,(H,25,27)(H,26,28) |
Clé InChI |
CJMIJKNWKFPEMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952665.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B14952667.png)
![(4E)-5-(4-butoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14952673.png)
![N-(2-fluorophenyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B14952683.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B14952690.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952695.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14952707.png)
![(2E)-6-benzyl-2-(4-ethylbenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14952721.png)
![4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B14952730.png)
![(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952738.png)
![{4-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B14952741.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-1-ethanone](/img/structure/B14952742.png)

